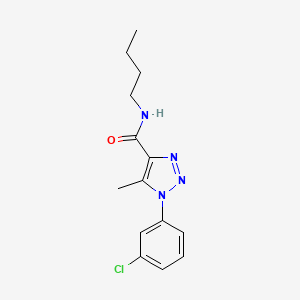

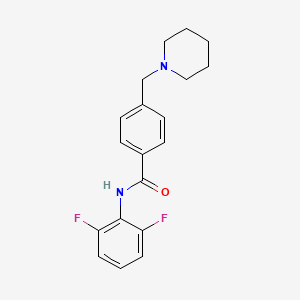

![molecular formula C13H12N4OS B4434562 N-(4-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4434562.png)

N-(4-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Vue d'ensemble

Description

N-(4-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research due to its unique properties. CTAP is a small molecule that can selectively bind to the mu-opioid receptor, which is a protein that plays a key role in pain perception and addiction.

Applications De Recherche Scientifique

Rotational Order-Disorder and Spin Crossover Behavior

The compound has been studied for its potential in influencing the rotational order-disorder phenomena and spin crossover behavior in neutral iron (II) complexes . This application is significant in the field of materials science, where the control of spin states is crucial for developing advanced memory storage devices and sensors.

ASIC1a Inhibition for Neurological Therapeutics

Research has indicated that derivatives of this compound can act as inhibitors for the acid-sensing ion channel 1a (ASIC1a) . ASIC1a is implicated in neurological conditions such as stroke, making these inhibitors valuable for therapeutic interventions.

Bioisosteres for Ortho- and Meta-Benzenes

The compound’s structure allows it to serve as a bioisostere for ortho- and meta-benzenes . This application is particularly relevant in drug design, where bioisosteres are used to improve the pharmacological properties of therapeutic agents.

Difluoromethylated Derivative Synthesis

In organic synthesis, the compound has been utilized to access difluoromethylated derivatives through the functionalization of alkenes with difluoromethyl nitrile oxide . These derivatives are important in medicinal chemistry due to their stability and biological activity.

CFTR Potentiation and Inhibition

The compound has been part of structure-based discovery efforts for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators and inhibitors . Modulating CFTR function is a key strategy in treating cystic fibrosis.

Positive Allosteric Modulators of Calcium Sensing Receptor

It has been used in small vs. large library docking studies to identify positive allosteric modulators of the calcium-sensing receptor . Such modulators have potential applications in treating disorders related to calcium homeostasis.

Ferroelectric Nematic-Liquid-Crystal Molecules

The compound has applications in the study of polar self-organization of ferroelectric nematic-liquid-crystal molecules on atomically flat surfaces . This research is vital for the development of next-generation liquid crystal displays (LCDs).

Chemoselective Amination for Library Design

Lastly, the compound has been used in chemoselective amination reactions for synthetic applications and the design of ultralarge compound libraries . This is crucial for high-throughput screening in drug discovery.

Propriétés

IUPAC Name |

N-(4-cyanophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-17-7-6-15-13(17)19-9-12(18)16-11-4-2-10(8-14)3-5-11/h2-7H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVORLJYVMBWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

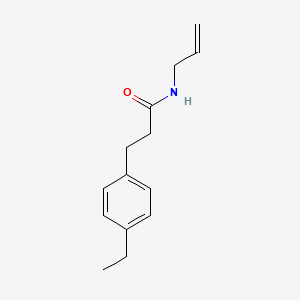

![2-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B4434496.png)

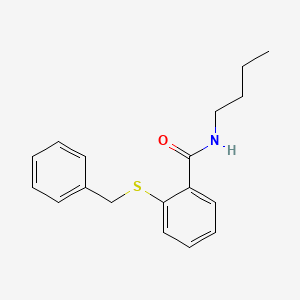

![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4434516.png)

![3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B4434524.png)

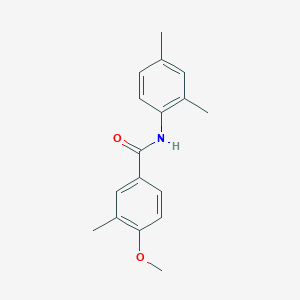

![N-(2,4-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4434538.png)

![1-[3-(4-methylphenyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4434554.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4434578.png)

![2-chloro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434590.png)

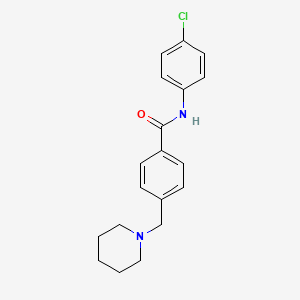

![4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4434598.png)